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molecular formula C9H6ClN B167314 4-Chloroquinoline CAS No. 611-35-8

4-Chloroquinoline

Cat. No. B167314
M. Wt: 163.6 g/mol
InChI Key: KNDOFJFSHZCKGT-UHFFFAOYSA-N
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Patent
US08202885B2

Procedure details

Prepared as 3-quinolin-4-yl-propionic acid trifluoroacetic acid salt from 4-chloroquinoline in analogy to the methods described for 3-isoquinolin-4-yl-propionic acid using the conditions described in J. Org. Chem. 2003, 68(18), 7077-7084, in the Heck reaction.
Name
3-quinolin-4-yl-propionic acid trifluoroacetic acid salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(F)(F)C(O)=O.[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:10][CH:9]=1.ClC1C2C(=CC=CC=2)N=CC=1.C1C2C(=CC=CC=2)C(CCC(O)=O)=CN=1>>[N:8]1[C:17]2[C:12](=[CH:13][CH:14]=[CH:15][CH:16]=2)[C:11]([CH2:18][CH2:19][C:20]([OH:22])=[O:21])=[CH:10][CH:9]=1 |f:0.1|

Inputs

Step One
Name
3-quinolin-4-yl-propionic acid trifluoroacetic acid salt
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC(C(=O)O)(F)F.N1=CC=C(C2=CC=CC=C12)CCC(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=NC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=NC=C(C2=CC=CC=C12)CCC(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
2003, 68(18), 7077-7084, in the Heck reaction

Outcomes

Product
Name
Type
Smiles
N1=CC=C(C2=CC=CC=C12)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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